molecular formula C20H16O5 B050049 Isoderrone CAS No. 121747-89-5

Isoderrone

Cat. No. B050049
M. Wt: 336.3 g/mol
InChI Key: WTNXJYOYGPGIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that yield products with specific configurations and properties. An example is the organocatalytic approach to synthesize isochromene pyrimidinedione derivatives, demonstrating high stereocontrol and efficiency in creating compounds with multiple stereocenters (Hong et al., 2012). Another innovative synthesis method is the use of photoionization mass spectroscopy for creating phosphanes, showcasing non-traditional synthesis routes for complex inorganic compounds (Turner et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and properties. Chemical bonding analysis, for example, in molecules like coronene and isocoronene, provides insight into their delocalized π-systems and structural characteristics (Popov & Boldyrev, 2012). Such analyses are essential for predicting reactivity and designing new compounds.

Chemical Reactions and Properties

Chemical reactions, such as the Diels-Alder reaction, are fundamental in synthesizing various structural motifs. For instance, the synthesis of tetra(maleimide) demonstrates the utility of Diels-Alder reactions in creating intermediate compounds for polymer science (Alhakimi & Klemm, 1995). Understanding these reactions is key to exploring the vast chemical space of potential new materials.

Physical Properties Analysis

The analysis of physical properties, such as lipophilicity, is crucial for understanding the behavior of chemical compounds in various environments. For example, the study of substituted aurones highlights the use of chromatographic methods to characterize and differentiate compounds based on their lipophilicity (Hallgas et al., 2004).

Scientific Research Applications

  • Isoderrone in Plant Species:

    • Isoderrone was identified in Ulex jussiaei, a plant in the Leguminosae family, but exhibited no antifungal activity against Cladosporium cucumerinum (Máximoa et al., 2002).
    • In Genista corsica, a new isoflavone was isolated alongside previously known compounds including isoderrone (Pistelli et al., 2000).
    • Research on Lupinus albus roots led to the identification of several new isoflavones, including isoderrone (Tahara et al., 1989).
  • Biological Activities:

    • Isoderrone, among other isoprenylated flavonoids from Ficus hispida, showed inhibitory effects on α-glucosidase in vitro, which could have implications in diabetes research (Shi et al., 2016).
    • The root bark of Erythrina vogelii contains isoflavonoids including isoderrone, which might be related to the plant's pharmacological properties (Queiroz et al., 2002).

properties

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)14-10-24-17-9-13(21)8-15(22)18(17)19(14)23/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNXJYOYGPGIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoderrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
JJB Kezetas, B Ndjakou Lenta, S Ngouela… - … Section E: Structure …, 2007 - scripts.iucr.org
… micuso and isolated isoderrone and alpinumisoflavone as major constituents. Isoderrone was previously … 63, 504-506.] ), we report here the single-crystal X-ray structure of isoderrone. …
Number of citations: 4 scripts.iucr.org
JH Shin - 2020 - e-jkfn.org
… by isoderrone and it suppressed collagen-induced elevation of [Ca2+]i mobilization. In addition, isoderrone … Thus, in the present study, isoderrone showed an inhibitory effect on human …
Number of citations: 6 www.e-jkfn.org
N Sewald, B Neumann, HG Stammler - Acta Cryst, 2007 - researchgate.net
… plants, we have examined the fruits of Ficus micuso and isolated isoderrone and alpinumisoflavone as major constituents. Isoderrone was previously isolated from other species of …
Number of citations: 0 www.researchgate.net
P Máximo, A Lourenço - Phytochemistry, 1998 - Elsevier
… In addition, the known pterocarpans, (−)-maackiain, (−)-4-methoxymaackiain, (−)-2-methoxymaackiain, the isoflavone isoderrone and the triterpenoid soyasapogenol B were isolated …
Number of citations: 48 www.sciencedirect.com
L Pistelli, I Giachi, D Potenza… - Journal of natural products, 2000 - ACS Publications
… These data are closely related to those of isoderrone (2) and ficuisoflavone (3), also isolated from G. corsica, having a 2,2-dimethylpyrano and a 3-hydroxy-3,4-dihydro-2,2-…
Number of citations: 38 pubs.acs.org
P Máximo, A Lourenço, SS Feio… - … für Naturforschung C, 2000 - degruyter.com
… From both species the isoflavonoids ulexin A and the new naturally occurring ulexin B have been identified, together with isoderrone, the pterocarpans (-)-maackiain and (-)-4-…
Number of citations: 23 www.degruyter.com
M FU, D Dun, S FENG, R HUANG, T Shuai… - Chinese Herbal …, 2012 - Elsevier
… These compounds were identified as isoderrone (1), dalparvin A (2), prunetin (3), 7,3′-dihydroxy-5,4′,5′- trimethoxy- isoflavone (4), pratensein-7-O-β-D-glucoside (5), sissotrin (6)…
Number of citations: 33 www.sciencedirect.com
S Tahara, S Orihara, JL Ingham, J Mizutani - Phytochemistry, 1989 - Elsevier
… Apart from isoderrone, two other … that of isoderrone 16 (Table 1) and thus only the A-ring substitution pattern remained to be established. Hydroxylation at C-5 and C-7, as in isoderrone, …
Number of citations: 99 www.sciencedirect.com
EF Queiroz, KK Atindehou, C Terreaux… - Journal of Natural …, 2002 - ACS Publications
Four new prenylated isoflavonoids, vogelins D−G (1−4), were isolated from the CH 2 Cl 2 extract of Erythrina vogelii root bark in addition to the known compounds isolupalbigenin (5), …
Number of citations: 32 pubs.acs.org
P cia Máximo, A Lourenço, SS Feiob, JC Roseirob - researchgate.net
… From both species the isoflavonoids ulexin A and the new naturally occurring ulexin B have been identified, together with isoderrone, the pterocarpans (-)-maackiain and (-)-4-…
Number of citations: 2 www.researchgate.net

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